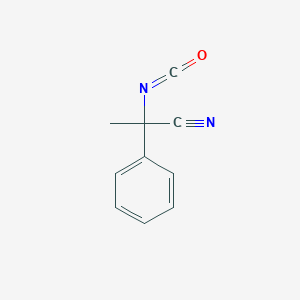

2-Isocyanato-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJBLQINBRYCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Isocyanato 2 Phenylpropanenitrile

Elucidation of Reaction Pathways and Intermediates

The dual functionality of 2-isocyanato-2-phenylpropanenitrile allows for a diverse range of chemical transformations. The elucidation of its reaction pathways often involves identifying the roles of its distinct reactive sites—the isocyanate moiety and the nitrile group.

The isocyanate group is highly electrophilic and readily undergoes nucleophilic addition. The base-catalyzed addition of H-acidic compounds, such as alcohols, phenols, and amines, to isocyanates can proceed through three primary mechanisms depending on the acidity and nucleophilicity of the nucleophile and the basicity of the catalyst. rsc.org

Mechanism I (Anionic): Acidic, less nucleophilic compounds like phenols are first deprotonated by the base catalyst to form an anion, which then attacks the isocyanate. This mechanism is not influenced by the steric hindrance of the catalyst. rsc.org

Mechanism II (Concerted): Compounds of moderate acidity, such as common alcohols, can react in a single, concerted step where proton transfer to the base and nucleophilic attack on the isocyanate occur simultaneously. This pathway is sensitive to steric effects from both the nucleophile and the catalyst. rsc.org

Mechanism III (Stepwise Adduct Formation): Less acidic but stronger nucleophiles, like aromatic amines, add directly to the isocyanate first, followed by a base-catalyzed proton transfer in the resulting adduct. This mechanism is also susceptible to steric hindrance. rsc.org

The reactivity of the nucleophile (HX) towards the isocyanate varies with the mechanism. In Mechanism III, reactivity increases with the basicity of HX, while in Mechanism II with common alcohols, it is independent of basicity. rsc.org For Mechanism I, the relationship between reactivity and acidity is more complex. rsc.org

Isocyanates are known to participate in various cycloaddition reactions. While specific examples for this compound are not extensively detailed in the provided results, general principles of isocyanate cycloadditions can be inferred. For instance, isocyanates can react with nitrones in cycloaddition reactions that can be either concerted or stepwise, depending on the solvent polarity. acs.org In polar solvents, a stepwise mechanism is favored, where the nitrone oxygen acts as a nucleophile attacking the central carbon of the isocyanate. acs.org

Furthermore, [2+2] cycloadditions of isocyanates, such as chlorosulfonyl isocyanate, with alkenes can proceed through either a concerted pathway or a stepwise single electron transfer (SET) pathway, the latter involving a 1,4-diradical intermediate. researchtrends.net The choice of pathway can be influenced by the electronic properties of the alkene. researchtrends.netacs.org Nickel-catalyzed enantioselective [2+2+2] cycloaddition reactions of two isocyanate molecules with an allene (B1206475) have also been reported, leading to dihydropyrimidine-2,4-diones. nih.gov

The nitrile group in this compound offers another avenue for chemical modification. The hydration of nitriles is a significant transformation. researchgate.net For instance, 2-phenylpropanenitrile (B133222) can be prepared from 2-phenylpropanamide. researchgate.net The nitrile group can also serve as a precursor for other functionalities. For example, nitrile-containing quaternary centers can be synthesized using 2-methyl-2-phenylpropanenitrile (B75176) as a non-toxic source of the cyanide group through a thermodynamic transnitrilation and anion-relay strategy. researchgate.net Additionally, cobalt-catalyzed C-H activation and sequential addition to dienes and an electrophilic cyanating reagent can provide access to quaternary centers bearing nitriles. researchgate.net

The distinction between concerted and stepwise mechanisms is a recurring theme in isocyanate chemistry. The choice of mechanism is often dictated by the reactants, catalysts, and reaction conditions.

Base-Catalyzed Additions: In base-catalyzed additions of nucleophiles to isocyanates, the mechanism can shift from concerted to stepwise depending on the nucleophile's acidity and the catalyst's basicity. rsc.org Tertiary amines often promote a concerted termolecular mechanism in alcohol-isocyanate reactions, whereas anionic catalysts favor a stepwise mechanism via alcoholate anions. rsc.org

Cycloaddition Reactions: In cycloadditions of nitrones with isocyanates, the mechanism can switch from concerted in the gas phase or nonpolar solvents to stepwise in polar solvents. acs.org Similarly, for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes, electron-deficient alkenes tend to react via a concerted pathway, while electron-rich alkenes favor a stepwise single electron transfer (SET) pathway. researchtrends.netacs.org

Table 1: Mechanistic Pathways in Isocyanate Reactions

| Reaction Type | Reactants | Conditions | Predominant Mechanism | Key Intermediates/Transition States |

|---|---|---|---|---|

| Nucleophilic Addition | Isocyanate + Alcohol | Tertiary Amine Catalyst | Concerted | Termolecular transition state |

| Nucleophilic Addition | Isocyanate + Alcohol | Anionic Catalyst | Stepwise | Alcoholate anion |

| Cycloaddition | Nitrone + Isocyanate | Nonpolar Solvent | Concerted | Asynchronous transition state |

| Cycloaddition | Nitrone + Isocyanate | Polar Solvent | Stepwise | Zwitterionic intermediate |

| [2+2] Cycloaddition | Chlorosulfonyl Isocyanate + Electron-Rich Alkene | - | Stepwise (SET) | 1,4-diradical |

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the rate-determining steps in reactions of this compound. For the reaction of isocyanates with alcohols, second-order kinetics are often observed in the presence of amine catalysts. mdpi.com The rate constants can be determined by plotting the appropriate concentration data over time. mdpi.com

In the base-catalyzed hydrolysis of N-methylcarbamates, a related class of compounds, the reaction can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the formation of methyl isocyanate is the rate-determining step. researchgate.net Kinetic studies, including the determination of activation parameters, can provide evidence for such mechanisms. acs.orgresearchgate.net For instance, a positive activation entropy can be indicative of a unimolecular elimination pathway. researchgate.net

A change in the reaction mechanism is often reflected in the kinetic data. For example, in the reaction of chlorosulfonyl isocyanate with fluoroalkenes, a break in a plot of the logarithm of the rate constant versus the alkene ionization potential suggested a change in mechanism. researchtrends.net Furthermore, relative rate studies can also point to mechanistic shifts. acs.org

Catalytic Mechanisms in Reactions of this compound

Catalysis plays a pivotal role in many reactions of isocyanates, influencing both the reaction rate and the product distribution. rsc.org

In base-catalyzed reactions, the catalyst's role is to either activate the nucleophile by deprotonation (anionic mechanism) or to facilitate a concerted proton transfer and nucleophilic attack. rsc.org The nature of the base catalyst can determine the operative mechanism. For example, tertiary amines and anionic catalysts can lead to different kinetic behaviors and product outcomes in the reaction of isocyanates with alcohols. rsc.org

Metal catalysts are also employed in isocyanate reactions. Nickel(0) complexes, for instance, can catalyze the [2+2+2] cycloaddition of isocyanates and allenes. nih.gov The mechanism of such reactions likely involves the formation of organometallic intermediates.

The study of catalytic mechanisms often involves a combination of kinetic experiments and computational modeling to elucidate the elementary steps of the catalytic cycle. mdpi.comcore.ac.uk For example, in the amine-catalyzed formation of urethanes from phenyl isocyanate and butan-1-ol, computational studies have shown that the catalyst lowers the activation energy of the reaction by forming a complex with the alcohol, which then reacts with the isocyanate. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-phenylpropanenitrile |

| 2-Phenylpropanamide |

| Chlorosulfonyl isocyanate |

| Dihydropyrimidine-2,4-diones |

| Phenyl isocyanate |

| Butan-1-ol |

Role of Transition Metal Catalysis (e.g., Palladium)

While the broader field of isocyanate chemistry extensively utilizes transition metal catalysis, specific studies detailing the role of palladium or other transition metals in reactions directly involving this compound are not prominently featured in the reviewed literature. However, related research on the synthesis of α-aryl-α-isocyanatonitriles provides context. For instance, the palladium-catalyzed cyanation of α-aryl-α-isocyanatoacetates has been explored as a route to these structures. This suggests that transition metals like palladium can play a crucial role in the formation of the core structure of this compound itself. The mechanisms of such catalytic cycles typically involve oxidative addition, migratory insertion, and reductive elimination steps, which could be influential in both the synthesis and subsequent transformations of the title compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for mediating reactions involving isocyanates, often providing high levels of stereocontrol. In the context of this compound, organocatalysts can activate the isocyanate group towards nucleophilic attack or activate the nucleophile itself. For example, chiral tertiary amines or phosphines can act as nucleophilic catalysts, forming a reactive, charged intermediate with the isocyanate. This intermediate then reacts with a nucleophile, and the catalyst is regenerated. Such approaches are pivotal in asymmetric synthesis, where the creation of specific stereoisomers is desired. The precise mechanism, whether through a covalent adduct or hydrogen bonding interactions, depends on the nature of the catalyst and the substrate.

Impact of Solvent Effects on Reaction Mechanisms and Selectivity

Solvent choice has a profound impact on the mechanisms and selectivity of reactions involving this compound. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering reaction rates and pathways. For instance, in the uncatalyzed reaction between an isocyanate and an alcohol, polar aprotic solvents can accelerate the reaction by stabilizing the zwitterionic intermediates formed during the nucleophilic attack.

Computational studies have quantified these effects. For the reaction of phenyl isocyanate with methanol (B129727), the Gibbs free energy of activation was found to vary significantly with the solvent. This highlights the solvent's role in modulating the energy barriers of competing reaction pathways, which can be extrapolated to the behavior of this compound. Nonpolar solvents may favor concerted mechanisms, whereas polar solvents can promote stepwise pathways involving ionic intermediates.

Table 1: Solvent Effects on the Activation Energy of Isocyanate Reactions

| Solvent | Relative Permittivity | Gibbs Free Energy of Activation (kcal/mol) |

| n-hexane | 1.88 | 21.0 |

| Toluene (B28343) | 2.38 | 20.1 |

| Dichloromethane | 8.93 | 17.5 |

| Acetonitrile | 35.69 | 16.3 |

This interactive table is based on data for the reaction of phenyl isocyanate with methanol and illustrates the general principle of solvent effects on isocyanate reactivity.

Computational Mechanistic Studies

Computational chemistry provides indispensable tools for mapping the intricate details of reaction mechanisms involving this compound. These methods allow for the exploration of reaction energy surfaces, the characterization of transient intermediates, and the prediction of reaction outcomes.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of complex organic molecules. For reactions involving this compound, DFT calculations can elucidate the step-by-step mechanism, including the identification of transition states and intermediates. Researchers have used DFT to compare different potential pathways, such as concerted versus stepwise mechanisms, and to understand the origins of stereoselectivity in catalyzed reactions.

For example, DFT studies on the reaction of isocyanates with nucleophiles have detailed the geometry of transition states and the electronic factors that govern reactivity. These calculations can predict activation energies and reaction rates with considerable accuracy, providing insights that are often difficult to obtain through experimental means alone.

Application of Global Reaction Route Mapping (GRRM) Techniques

Global Reaction Route Mapping (GRRM) is a powerful computational strategy for the automated exploration of reaction pathways. Unlike traditional methods that focus on a predefined reaction coordinate, GRRM aims to find all possible reaction routes, including unexpected or novel pathways, starting from a given set of reactants.

The application of GRRM to the chemistry of this compound can uncover a comprehensive network of reactions. For instance, in a study on a related α-isocyanonitrile, the GRRM method, specifically the Artificial Force Induced Reaction (AFIR) method, was used to explore its reactivity. This approach can systematically identify isomerization pathways, reactions with other molecules, and the formation of various products, providing a global view of the potential chemistry. By mapping the potential energy surface, GRRM can reveal the most favorable reaction channels and the conditions required to access them, offering a powerful predictive tool for reaction discovery and optimization.

Applications of 2 Isocyanato 2 Phenylpropanenitrile in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The reactivity of the isocyanate group (–N=C=O) as a potent electrophile is central to the utility of 2-isocyanato-2-phenylpropanenitrile. nih.gov It readily reacts with a wide array of nucleophiles, providing a direct pathway to incorporate the 2-phenylpropanenitrile (B133222) moiety into larger, more complex structures.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. nih.govluxembourg-bio.com this compound serves as a key precursor for several important classes of these compounds.

Ureas: The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of substituted ureas. nih.govorganic-chemistry.org When this compound reacts with an amine, it forms a urea (B33335) derivative bearing the α-cyano-α-phenylpropyl substituent. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature without the need for a catalyst. organic-chemistry.org The process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group. nih.gov

Table 1: Synthesis of Substituted Ureas from this compound

| Amine Reactant | Product | Typical Conditions |

| Aniline | 1-(1-cyano-1-phenylethyl)-3-phenylurea | THF or DCM, Room Temp |

| Benzylamine | 1-(1-cyano-1-phenylethyl)-3-benzylurea | THF or DCM, Room Temp |

| Piperidine | 1-(1-cyano-1-phenylethyl)-3-(piperidin-1-yl)urea | THF or DCM, Room Temp |

This table is illustrative, based on the general reactivity of isocyanates.

Hydantoins: Hydantoins (imidazolidine-2,4-diones) are a significant class of heterocyclic compounds found in numerous biologically active molecules. rsc.org A common synthetic route to 3,5-disubstituted hydantoins involves the reaction of an α-amino acid ester with an isocyanate. rsc.org In this context, this compound can be reacted with various amino acid esters. The initial step is the formation of a ureido acid derivative, which then undergoes an acid- or base-mediated intramolecular cyclization to yield the hydantoin (B18101) ring. rsc.orgorganic-chemistry.org An alternative pathway involves the reaction of the isocyanate with an α-amino nitrile, which can also lead to the hydantoin core through a series of cyclization and rearrangement steps. organic-chemistry.org

Table 2: Synthesis of Hydantoin Derivatives

| Reactant | Intermediate | Product |

| Methyl glycinate | Ureidoacetate derivative | 3-(1-cyano-1-phenylethyl)hydantoin |

| α-Aminoisobutyronitrile | Ureido-nitrile adduct | 3-(1-cyano-1-phenylethyl)-5,5-dimethylhydantoin |

This table presents a plausible synthetic pathway based on established methods for hydantoin synthesis. rsc.orgorganic-chemistry.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups. organic-chemistry.org While direct synthesis from isocyanates is not the most common route, this compound can serve as a precursor. A viable strategy involves the reaction of the isocyanate with a hydrazide (R-CO-NHNH₂) to form a 1,4-disubstituted semicarbazide. This intermediate can then undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride to form the 2-amino-1,3,4-oxadiazole ring system. organic-chemistry.org Another approach involves reacting the isocyanate with a hydrazide to form a thiosemicarbazide (B42300) (if starting with an isothiocyanate) or a semicarbazide, which can then be cyclized. rsc.org

Imidazoles: Imidazoles are another class of heterocycles with immense biological importance. thieme-connect.comnih.gov Isocyanates are valuable components in multicomponent reactions for synthesizing highly substituted imidazoles. thieme-connect.commdpi.com For instance, a one-pot reaction involving a propargylazide, triphenylphosphine, an amine, and an isocyanate like this compound can yield fully substituted imidazoles in the presence of a silver catalyst. thieme-connect.commdpi.com Another modern approach is the direct C-H functionalization of existing imidazole (B134444) rings. An iridium-catalyzed reaction can achieve the direct amidation of the C-2 position of N-substituted imidazoles with isocyanates, leading to imidazole-2-carboxamides. frontiersin.org

The term "multifunctional organic compounds" refers to molecules that possess several distinct functional groups, which can impart diverse chemical reactivity and physical properties. nih.gov this compound is inherently a multifunctional compound, and it enables the synthesis of products that retain or expand upon this complexity.

For example, the synthesis of a urea derivative as described in section 5.1.1 results in a molecule containing:

A urea moiety, capable of acting as a hydrogen bond donor and acceptor.

A nitrile group, which can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.

A phenyl group, which can be modified through electrophilic aromatic substitution.

A stereogenic quaternary carbon center, introducing chirality into the molecule.

This allows for subsequent, orthogonal chemical transformations at different sites of the molecule, making it a valuable intermediate for creating libraries of complex compounds for screening purposes. amazonaws.com

Role in Multicomponent Reactions beyond Ugi/Passerini Protocols

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. nih.gov While the Ugi and Passerini reactions are famous isocyanide-based MCRs, there is a distinct and growing field of isocyanate-based MCRs. nih.govbeilstein-journals.org

This compound is an ideal candidate for such reactions. For example, isocyanates participate in three-component reactions (3-MCRs) to generate various heterocyclic scaffolds. A notable example is the synthesis of triazinane-2,4-diones from an imine and two equivalents of an isocyanate. nih.gov Isocyanates also feature in catalyzed cycloadditions with alkynes to prepare pyridones. nih.gov Another significant isocyanate-based MCR is the Bucherer–Bergs reaction, which produces 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium (B1175870) carbonate, proceeding through an in-situ generated isocyanate intermediate. nih.gov These methods provide rapid access to molecular complexity and are fundamentally different from the isocyanide-based chemistry of Ugi and Passerini reactions. nih.gov

Precursor for Advanced Synthetic Scaffolds with Potential Research Interest

A synthetic scaffold is a core molecular structure from which a library of derivatives can be built. This compound, with its unique combination of functionalities on a chiral center, is a precursor to advanced, three-dimensional scaffolds. The development of synthetic routes to novel scaffolds is crucial for exploring new areas of chemical space in drug discovery.

The reactivity of the isocyanate allows it to be incorporated into a variety of core structures through MCRs, leading to scaffolds such as:

Highly substituted uracils: Formed via nickel-catalyzed pseudo 3-MCRs involving an isocyanate and alkynes. nih.gov

Functionalized Imidazoles and Triazoles: Isocyanates can be used to functionalize existing heterocyclic rings or be built into them through MCRs, creating complex, polycyclic systems. nih.govfrontiersin.org

Fused Bicyclic Systems: Post-condensation modifications of MCR products derived from isocyanates can lead to the formation of constrained bicyclic peptidomimetics and other complex topologies.

The presence of the nitrile and phenyl groups on the quaternary carbon of this compound provides specific steric and electronic properties to the resulting scaffolds, making it a valuable tool for diversity-oriented synthesis.

Spectroscopic and Structural Elucidation Studies of 2 Isocyanato 2 Phenylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

In the ¹H NMR spectrum of a compound like 2-isocyanato-2-phenylpropanenitrile, specific signals corresponding to different proton environments are expected. The aromatic protons on the phenyl ring would typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The pattern of these signals can also provide information about the substitution pattern on the phenyl ring. Protons on the aliphatic portion of the molecule, such as those on the propane (B168953) backbone, would resonate at higher field strengths (further upfield). The exact chemical shifts are influenced by the neighboring functional groups, namely the isocyanate and nitrile groups. It is important to note that residual solvents in the NMR sample can also produce signals, and these must be correctly identified. libretexts.orgsigmaaldrich.com For instance, residual chloroform (B151607) (CHCl₃) in a CDCl₃ solvent often appears around 7.26 ppm. sigmaaldrich.com

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbon of the nitrile group (-C≡N) typically resonates in the range of 110-125 ppm. The carbon atom of the isocyanate group (-N=C=O) would also have a characteristic chemical shift. The carbons of the phenyl ring generally appear between 120 and 140 ppm. The quaternary carbon attached to the phenyl, isocyanate, and nitrile groups would have a distinct chemical shift, as would the methyl carbon of the propanenitrile backbone. The chemical shifts of carbon atoms in organic compounds generally fall within a range of 0-220 ppm. bhu.ac.in

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule. elsevier.compageplace.de

The isocyanate (-N=C=O) group exhibits a strong and characteristic asymmetric stretching vibration in the IR spectrum, typically appearing in the region of 2280-2240 cm⁻¹. optica.orgnih.gov This band can sometimes appear as a doublet, which may be attributed to Fermi resonance or torsional vibrations of the isocyanate moiety. optica.orgnih.gov The nitrile (-C≡N) stretching vibration is also found in a relatively uncongested region of the spectrum, usually between 2260 and 2210 cm⁻¹, although its intensity can be variable. iitm.ac.inspectroscopyonline.comspectroscopyonline.com

The aromatic phenyl group gives rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, appear at lower frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. While the isocyanate asymmetric stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum. Similarly, the nitrile stretch, which can be weak in the IR, often gives a strong Raman signal.

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Signal |

| Isocyanate (-NCO) | 2280-2240 (strong, asymmetric stretch) | Often strong |

| Nitrile (-C≡N) | 2260-2210 (variable intensity) | Often strong |

| Aromatic C-H | >3000 (stretch) | |

| Aromatic C=C | 1600-1450 (stretch) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk In the mass spectrum of this compound (C₁₀H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (172.18 g/mol ). accelachem.com

Electron ionization (EI) is a common ionization method that can induce fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides a "fingerprint" of the molecule. For aromatic isocyanates, characteristic losses of CO (28 Da) and the entire NCO group (42 Da) are often observed. researchgate.net The fragmentation of the propanenitrile side chain could involve the loss of a methyl group (CH₃, 15 Da) or the nitrile group (CN, 26 Da). The presence of the phenyl group can lead to the formation of stable aromatic fragment ions. Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. weizmann.ac.il This technique is contingent on the ability to grow a suitable single crystal of the compound.

If a single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsional angles. amazonaws.comnih.govucsd.edu This data would definitively confirm the connectivity established by NMR and MS. Furthermore, it would provide insights into the conformation of the molecule in the solid state, including the relative orientation of the phenyl, isocyanate, and nitrile groups. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, can also be identified. nih.gov

Computational Chemistry and Theoretical Insights into 2 Isocyanato 2 Phenylpropanenitrile

Electronic Structure and Bonding Analysis

The electronic structure of 2-isocyanato-2-phenylpropanenitrile would be significantly influenced by the interplay of its constituent functional groups: the phenyl ring, the isocyanate group (-N=C=O), and the nitrile group (-C≡N), all attached to a central quaternary carbon.

A Density Functional Theory (DFT) analysis, likely employing a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), would be a standard approach to investigate its electronic properties. nanobioletters.com Such calculations would reveal the distribution of electron density, the nature of the molecular orbitals, and the charge distribution across the molecule.

The isocyanate group is known for its electrophilic carbon atom, a result of resonance contributions. nanobioletters.com The phenyl ring, a π-system, would conjugate with the p-orbitals of the quaternary carbon. The nitrile group is a strong electron-withdrawing group. The combination of these groups would lead to a complex electronic environment.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| N (isocyanate) | -0.45 |

| C (isocyanate) | +0.60 |

| O (isocyanate) | -0.35 |

| C (quaternary) | +0.10 |

| C (nitrile) | +0.15 |

| N (nitrile) | -0.30 |

| C (phenyl ipso) | +0.05 |

Note: This table is illustrative and based on general principles of electron distribution in similar functional groups. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a related molecule, 4-nitrophenyl isocyanate, the HOMO and LUMO are distributed over the entire molecule, with the energy gap influencing its stability and reactivity. nanobioletters.com For this compound, the HOMO would likely have significant contributions from the phenyl ring's π-system, while the LUMO would be expected to have a strong character on the isocyanate's and nitrile's π* orbitals. The HOMO-LUMO energy gap would be a key parameter in predicting its kinetic stability and its behavior in chemical reactions.

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound would involve studying the rotation around the single bond connecting the quaternary carbon to the phenyl ring. The different spatial arrangements of the phenyl ring relative to the isocyanate and nitrile groups would result in various conformers with different energies.

The potential energy surface could be scanned by systematically changing the dihedral angle of the C-C-C-N (phenyl-quaternary-isocyanate) bond. For each conformation, the energy would be calculated to identify the minima (stable conformers) and maxima (transition states between conformers). A computational study on isocyanurates with phenyl groups has shown that the conformational behaviors can be effectively investigated using computational methods. rsc.org

The relative energies of the conformers would be influenced by steric hindrance between the phenyl ring and the other substituents on the quaternary carbon. The most stable conformer would likely be the one that minimizes these steric clashes.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (Phenyl-C-C-N) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed | 5.0 |

| 60° | Gauche | 1.5 |

| 120° | Eclipsed | 5.0 |

| 180° | Anti | 0.0 |

Note: This table is illustrative, showing a hypothetical energetic profile. The anti-conformation is assumed to be the most stable due to minimized steric interactions.

Reaction Mechanism Modeling

Computational modeling can provide deep insights into the reaction mechanisms involving this compound. For instance, the reaction of isocyanates with nucleophiles is a fundamental process in organic chemistry.

A relevant study involves the reaction of N-silyl ketene (B1206846) imines with phenyl isocyanate, which was investigated using DFT calculations at the B3LYP/6-31G* level. unibo.it This study revealed the formation of an initial electrostatic complex, followed by a transition state leading to the final product. unibo.it A similar approach could be used to model reactions of this compound.

For any proposed reaction mechanism, the transition state (TS) structures would be located and characterized. A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the reaction coordinate. The geometry of the TS would reveal the arrangement of atoms at the point of highest energy during the reaction, providing crucial information about the bond-breaking and bond-forming processes.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

| Product | -25.8 |

Note: This table presents a hypothetical energy profile for a generic nucleophilic addition reaction. The values are for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, the vibrational frequencies (IR and Raman spectra) could be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The characteristic stretching frequencies for the isocyanate (-N=C=O) and nitrile (-C≡N) groups would be of particular interest.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted spectra can be compared with experimental data to confirm the molecular structure. A study on 4-nitrophenyl isocyanate successfully used DFT to predict its FT-IR and UV-visible spectra. nanobioletters.com

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| C (isocyanate) | 125.0 |

| C (nitrile) | 118.0 |

| C (quaternary) | 60.0 |

| C (phenyl ipso) | 135.0 |

| C (phenyl o,m,p) | 128.0 - 130.0 |

Note: This table is illustrative and based on typical chemical shifts for similar functional groups. Actual values would require specific calculations.

Analysis of Solvation Effects in Theoretical Calculations

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Theoretical calculations can account for solvation effects using various models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good approximation of the bulk solvent effects. For example, DFT calculations in the gas phase and using a polarizable continuum model were performed for 4-nitro phenyl isocyanate. nanobioletters.com

Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally expensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit model for the bulk solvent, is often a good compromise.

The choice of solvation model can influence the calculated energy barriers and the relative stability of different conformers or intermediates. unibo.it Therefore, for a comprehensive understanding of the behavior of this compound in solution, the inclusion of a suitable solvation model in the theoretical calculations would be essential.

Computational and Theoretical Analysis of this compound Remains an Unexplored Frontier

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical understanding of the chemical compound this compound. Despite the growing importance of computational chemistry in predicting molecular properties and reactivity, this specific molecule has not been the subject of dedicated theoretical investigation.

As of today, there are no publicly available research articles, datasets, or detailed computational studies focusing on the ligand coordination and intermolecular interaction properties of this compound. Searches of scholarly databases have failed to identify any studies that have employed methods such as Density Functional Theory (DFT), molecular dynamics simulations, or other computational techniques to elucidate the electronic structure, potential energy surface, or non-covalent interaction profile of this compound.

Consequently, crucial data regarding its behavior as a potential ligand in coordination chemistry or its capacity to form specific intermolecular bonds—such as hydrogen bonds, halogen bonds, or π-stacking interactions—remains purely speculative. Without foundational computational research, key insights into the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals are unavailable. This lack of information precludes any detailed discussion of its potential interactions with biological macromolecules or its assembly in the solid state.

The absence of such fundamental research means that data tables detailing optimized geometries, vibrational frequencies, atomic charges, or interaction energies cannot be provided. The scientific community has yet to apply the powerful lens of computational chemistry to this particular molecule, leaving its theoretical characteristics uncharted territory.

Further research is necessary to build a foundational understanding of the computational and theoretical properties of this compound, which would be invaluable for predicting its reactivity, designing new applications, and understanding its behavior at a molecular level.

Future Research Directions and Perspectives for α Isocyanatonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isocyanides, and by extension α-isocyanatonitriles, often involves harsh reagents and generates significant waste. rsc.orgrsc.org A primary goal for future research is the development of new synthetic pathways that are not only efficient but also environmentally benign.

Recent progress in the broader field of isocyanide synthesis points towards promising directions. For instance, a highly efficient and green protocol for synthesizing isocyanides involves the dehydration of formamides using phosphorus oxychloride with triethylamine (B128534) as a solvent. mdpi.comnih.govsmu.ac.za This method boasts high to excellent yields in under five minutes, enhanced safety, and minimal waste. mdpi.comnih.gov Another sustainable approach utilizes p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for N-formamides, which is noted for being less toxic and offering a simplified reaction protocol and work-up. rsc.org

Future efforts for α-isocyanatonitriles could focus on adapting these greener methods. Research could explore one-pot syntheses from readily available precursors, potentially leveraging biomass-derived feedstocks to create key intermediates like multi-functional carboxylic acids. nih.gov The use of flow microreactor technology also presents a significant opportunity, as it can enable the use of highly unstable intermediates and allow for protecting-group-free synthesis, which improves atom economy and reduces synthetic steps. beilstein-journals.org

Table 1: Comparison of Dehydrating Reagents for Isocyanide Synthesis

| Dehydrating Reagent | Advantages | Disadvantages | Yields | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Fast reaction times, high yields, broad applicability. mdpi.com | Can be harsh, generates phosphate (B84403) waste. | High to excellent. mdpi.comnih.gov | mdpi.comnih.govsmu.ac.za |

| p-Toluenesulfonyl Chloride (p-TsCl) | Less toxic, cheaper, simplified work-up, low E-factor. rsc.org | May be less effective for sterically hindered substrates. | Up to 98%. rsc.org | rsc.org |

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique electronic structure of the isocyanide group, with its dual nucleophilic and electrophilic character, allows for a wide range of chemical transformations. rsc.org However, the reactivity of many isocyanides, including α-isocyanatonitriles, remains largely unexplored. rsc.org Future research will undoubtedly focus on discovering and harnessing novel reactivity pathways.

The isocyano group can act as a nucleophile, electrophile, or even a radical, making it a versatile tool in synthesis. mdpi.com One innovative approach involves using the isocyano group as an N1 synthon in oxidative coupling reactions with toluene (B28343) derivatives, expanding its known reactivity profile. organic-chemistry.org This reaction proceeds through radical intermediates, highlighting a less conventional reaction pathway for isocyanides. organic-chemistry.org

Furthermore, the development of new catalysts can unlock unprecedented transformations. For example, a copper(I) catalyst has been shown to reversibly complex with isocyanoalkenes, activating them for conjugate additions and overcoming the challenge of irreversible catalyst complexation. nsf.gov Similar catalytic systems could be designed for α-isocyanatonitriles to control the chemoselectivity between the isocyanate and nitrile functionalities, leading to the synthesis of novel heterocyclic structures. nih.gov Multicomponent reactions (MCRs), such as the Ugi reaction, are a cornerstone of isocyanide chemistry and offer a powerful tool for building molecular complexity in a single step. researchgate.net Future work will likely involve designing new MCRs that specifically leverage the unique structure of α-isocyanatonitriles.

Application of Green Chemistry Principles in α-Isocyanatonitrile Synthesis and Utilization

The principles of green chemistry are becoming increasingly integral to modern synthetic chemistry. nih.gov For α-isocyanatonitrile chemistry, this means a shift towards more sustainable practices in both their synthesis and subsequent use.

Key areas for applying green chemistry principles include:

Safer Solvents and Reagents: Moving away from hazardous reagents like phosgene (B1210022) derivatives towards greener alternatives like p-TsCl is crucial. rsc.orgmdpi.com The use of environmentally friendly solvents, such as water or bio-derived ionic liquids, is another important aspect. rsc.org Recent research has demonstrated a solvent-free synthesis of isocyanides that is significantly more environmentally friendly. mdpi.comnih.gov

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product is a core principle. Multicomponent reactions are inherently atom-economical. researchgate.net Protecting-group-free synthesis, facilitated by technologies like flow chemistry, also enhances atom economy. beilstein-journals.org

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Developing recyclable catalysts, such as biomass-derived carbon quantum dots or reusable heterogeneous catalysts, represents a significant step towards sustainability. rsc.orgrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound-assisted synthesis can reduce the environmental footprint of chemical processes. nih.govrsc.org

A recent sustainable protocol for isocyanide synthesis using phosphorus oxychloride in triethylamine as the solvent highlights several of these principles, offering speed, mild conditions, and minimal waste. mdpi.comnih.govsmu.ac.za

Advanced Mechanistic Studies and Refined Theoretical Predictions

A deeper understanding of reaction mechanisms is essential for controlling reactivity and designing more efficient synthetic routes. For α-isocyanatonitriles, this involves elucidating the intricate pathways of their formation and subsequent transformations.

Computational studies, such as Density Functional Theory (DFT) calculations, have become powerful tools for investigating reaction mechanisms. researchgate.net For example, DFT studies on the reaction between carboxylic acids and isocyanides have clarified the formation of intermediates and the stereoselectivity of the addition. researchgate.net Similar computational approaches can be applied to α-isocyanatonitriles to predict their reactivity with various nucleophiles and electrophiles, guiding experimental design.

Advanced spectroscopic techniques are also vital for mechanistic investigations. In vitro studies combining NMR, LC-HRMS, and computational simulations have been used to probe the enzymatic formation of isonitriles, identifying key intermediates and proposing plausible molecular mechanisms. nih.govnih.gov These methods could be adapted to study the non-enzymatic reactions of α-isocyanatonitriles, providing detailed insights into transition states and reaction kinetics.

Design and Synthesis of New Derivatives with Tunable Reactivity for Specific Synthetic Challenges

The ability to fine-tune the electronic and steric properties of α-isocyanatonitriles would greatly expand their utility in organic synthesis. Future research will focus on the rational design and synthesis of new derivatives with tailored reactivity.

By introducing various substituents onto the molecule, particularly on the phenyl ring of a compound like 2-isocyanato-2-phenylpropanenitrile, it is possible to modulate the reactivity of both the isocyanate and nitrile groups. chemrxiv.org For example, electron-withdrawing or electron-donating groups can influence the electrophilicity and nucleophilicity of the reactive centers. This tunable reactivity can be exploited to achieve chemo- and regioselectivity in complex reactions. chemrxiv.org

The synthesis of novel derivatives will enable access to a wider range of molecular architectures, including medicinally important heterocycles. nih.govscispace.com The development of isocyanoacetate derivatives has already demonstrated how functionalized isocyanides can be applied in the synthesis of diverse biological products and heterocyclic compounds. nih.gov By creating a library of α-isocyanatonitrile derivatives with varying properties, chemists can select the optimal building block for specific and challenging synthetic targets.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Triethylamine |

| p-Toluenesulfonyl chloride (p-TsCl) |

| Phosgene |

| Diphosgene |

| Carbon monoxide |

| Benzaldehyde |

Q & A

Q. What are the recommended synthetic routes for 2-isocyanato-2-phenylpropanenitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves introducing the isocyanate group to a pre-functionalized phenylpropanenitrile precursor. A common approach includes:

Nitrile Formation : Reacting 2-phenylpropanol with cyanating agents (e.g., KCN or NaCN) under acidic conditions to yield 2-phenylpropanenitrile .

Isocyanate Introduction : Treating the nitrile intermediate with phosgene or a safer alternative (e.g., triphosgene) in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .

- Critical Parameters :

- Temperature : Lower temperatures (<10°C) reduce side reactions (e.g., oligomerization).

- Solvent : Anhydrous conditions are essential to prevent isocyanate hydrolysis.

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance reactivity but require careful stoichiometric control.

- Yield Optimization : Pilot studies suggest yields of 60–75% under controlled conditions .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, respirators) in fume hoods due to its irritant properties . Avoid skin contact; wash immediately with soap and water if exposed .

- Storage :

- Temperature : Store at –20°C in amber glass vials to prevent photodegradation.

- Atmosphere : Under inert gas (N₂ or Ar) to avoid moisture ingress .

- Containers : Sealed with PTFE-lined caps to minimize reactivity with metals .

- Stability : Monitor purity via HPLC every 3 months; degradation products (e.g., urea derivatives) indicate hydrolysis .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, especially in detecting isocyanate group reactivity?

- Methodological Answer :

- FT-IR Spectroscopy : Confirm the isocyanate group via characteristic N=C=O stretching at ~2250–2275 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and nitrile/isocyanate carbons (δ 115–120 ppm) .

- HPLC-MS : Monitor purity and detect hydrolyzed byproducts (e.g., carbamates) using reverse-phase C18 columns and ESI+ ionization .

- Example Data :

| Technique | Key Peaks/Features | Sensitivity |

|---|---|---|

| FT-IR | 2270 cm⁻¹ | High |

| NMR | δ 7.5 ppm (aromatic) | Moderate |

| HPLC-MS | m/z 188 [M+H]⁺ | High |

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of the isocyanate group in this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like –NO₂ or –CF₃ increase electrophilicity of the isocyanate group, accelerating reactions with nucleophiles (e.g., amines) but increasing hydrolysis risk .

- Electron-Donating Groups (EDGs) : –OCH₃ or –CH₃ decrease reactivity, requiring harsher conditions (e.g., elevated temperatures) for urethane formation .

- Experimental Design :

Synthesize derivatives with para-substituted phenyl groups.

Compare reaction rates with ethanol under standardized conditions.

- Table : Reactivity Trends (Pseudo-First-Order Rate Constants)

| Substituent | k (s⁻¹) | Relative Reactivity |

|---|---|---|

| –NO₂ | 0.45 | 2.5× |

| –H | 0.18 | 1.0× |

| –OCH₃ | 0.07 | 0.4× |

Q. How can researchers resolve discrepancies in reported reaction kinetics or byproduct profiles during the synthesis of this compound?

- Methodological Answer :

- Contradiction Analysis :

Replicate Studies : Repeat experiments under identical conditions to verify reproducibility .

Byproduct Identification : Use GC-MS or LC-QTOF to characterize minor impurities (e.g., dimerized isocyanates) .

- Case Study : Conflicting reports on hydrolysis rates may arise from trace moisture levels. A controlled study varying H₂O content (0–100 ppm) showed a linear increase in urea byproduct formation (R² = 0.98) .

- Statistical Tools : Apply ANOVA to compare datasets and identify outliers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.